5-Metil-1,3,4-oxadiazol-2-amina

Descripción general

Descripción

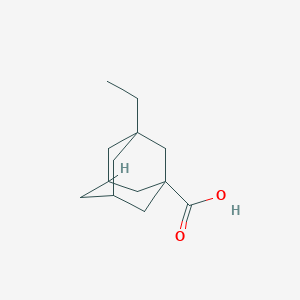

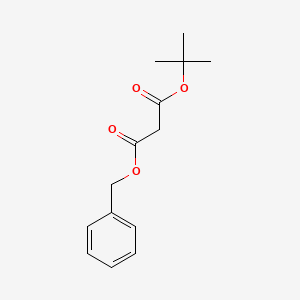

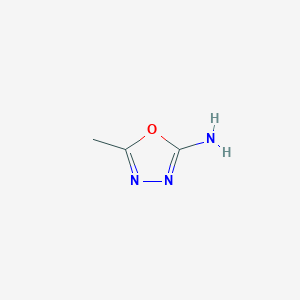

5-Methyl-1,3,4-oxadiazol-2-amine is a chemical compound with the molecular formula C3H5N3O . It has an average mass of 99.091 Da and a monoisotopic mass of 99.043259 Da . This compound is used to study structure-activity relationships of endonuclease 1 inhibitors .

Synthesis Analysis

A simple and efficient iodine-assisted protocol has been developed for the synthesis of 5-substituted-3-methyl/benzyl-1,3,4-oxadiazol-2 (3H)-ones . The reaction involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .Molecular Structure Analysis

The molecular structure of 5-Methyl-1,3,4-oxadiazol-2-amine consists of a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .Chemical Reactions Analysis

The reaction of 5-Methyl-1,3,4-oxadiazol-2-amine involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes .Physical and Chemical Properties Analysis

5-Methyl-1,3,4-oxadiazol-2-amine has a molecular formula of C3H5N3O, an average mass of 99.091 Da, and a monoisotopic mass of 99.043259 Da .Aplicaciones Científicas De Investigación

Actividad Anticancerígena

Los derivados de 1,2,4-oxadiazol, que incluyen 5-Metil-1,3,4-oxadiazol-2-amina, han mostrado una actividad anticancerígena significativa cuando se evaluaron contra líneas celulares de cáncer humano . Se han utilizado en la síntesis de derivados de 5-fluorouracilo, un fármaco quimioterapéutico que se utiliza para tratar múltiples tumores malignos sólidos . Sin embargo, la aplicación de 5-fluorouracilo está limitada debido a efectos secundarios como la baja biodisponibilidad y la alta toxicidad .

Propiedades Antiinflamatorias y Analgésicas

Estos compuestos también han mostrado propiedades antiinflamatorias y analgésicas . Esto sugiere aplicaciones potenciales en el desarrollo de nuevos fármacos para el manejo del dolor y la inflamación.

Propiedades Antidiabéticas

Los derivados de 1,2,4-oxadiazol han demostrado propiedades antidiabéticas . Esto indica un uso potencial en el tratamiento y manejo de la diabetes.

Propiedades Inmunosupresoras

Estos compuestos han exhibido propiedades inmunosupresoras , lo que sugiere aplicaciones potenciales en el tratamiento de enfermedades autoinmunes y en trasplantes de órganos.

Propiedades Antimicrobianas y Antiparasitarias

Los derivados de 1,2,4-oxadiazol han mostrado propiedades antimicrobianas y antiparasitarias . Esto sugiere un uso potencial en el desarrollo de nuevos fármacos antimicrobianos y antiparasitarios.

Moléculas de Alta Energía

Las oxadiazoles, incluidos los derivados de 1,2,4-oxadiazol, se han utilizado como moléculas de alta energía o materiales energéticos . Esto indica aplicaciones potenciales en el campo de la ciencia de los materiales.

Mecanismo De Acción

Target of Action

This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .

Mode of Action

It’s known that 1,3,4-oxadiazole heterocycles, which this compound is a part of, can significantly contribute to increased pharmacological activity by participating in hydrogen bonding interactions with the receptors .

Biochemical Pathways

Compounds with similar structures have been found to have anticonvulsant, antidepressant, analgesic, anti-inflammatory, antiallergic, antipsychotic, antimicrobial, antimycobacterial, antitumor, and antiviral activities .

Result of Action

Compounds with similar structures have shown potent growth inhibition properties against various human cancer cell lines .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

5-Methyl-1,3,4-oxadiazol-2-amine plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. This compound has been found to interact with enzymes such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II . These interactions are crucial as they can inhibit or activate these enzymes, leading to alterations in cellular processes. For instance, the inhibition of thymidylate synthase by 5-Methyl-1,3,4-oxadiazol-2-amine can result in the disruption of DNA synthesis, which is a critical process for cell proliferation .

Cellular Effects

The effects of 5-Methyl-1,3,4-oxadiazol-2-amine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Methyl-1,3,4-oxadiazol-2-amine has been shown to inhibit the NF-kB signaling pathway, which plays a pivotal role in regulating immune responses and inflammation . Additionally, this compound can affect gene expression by altering the activity of transcription factors, leading to changes in the expression of genes involved in cell growth and apoptosis .

Molecular Mechanism

At the molecular level, 5-Methyl-1,3,4-oxadiazol-2-amine exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors. For instance, this compound can bind to the active site of enzymes like HDAC, leading to their inhibition . This inhibition can result in the accumulation of acetylated histones, which in turn affects gene expression by altering chromatin structure . Additionally, 5-Methyl-1,3,4-oxadiazol-2-amine can modulate enzyme activity by acting as an allosteric modulator, thereby influencing the enzyme’s conformation and function .

Temporal Effects in Laboratory Settings

The temporal effects of 5-Methyl-1,3,4-oxadiazol-2-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, with a melting point of 185-186°C and a boiling point of 228.8°C at 760 mmHg . Over time, 5-Methyl-1,3,4-oxadiazol-2-amine can undergo degradation, leading to the formation of by-products that may affect its biological activity . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation .

Dosage Effects in Animal Models

The effects of 5-Methyl-1,3,4-oxadiazol-2-amine vary with different dosages in animal models. At lower doses, this compound has been observed to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, 5-Methyl-1,3,4-oxadiazol-2-amine can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in cellular metabolism and detoxification .

Metabolic Pathways

5-Methyl-1,3,4-oxadiazol-2-amine is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . This compound can undergo hydroxylation and subsequent conjugation with sulfate, leading to its excretion from the body . Additionally, 5-Methyl-1,3,4-oxadiazol-2-amine can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways . For instance, the inhibition of enzymes like thymidylate synthase can affect nucleotide synthesis, thereby impacting DNA replication and repair .

Transport and Distribution

The transport and distribution of 5-Methyl-1,3,4-oxadiazol-2-amine within cells and tissues are facilitated by various transporters and binding proteins . This compound’s lipophilicity promotes its transmembrane diffusion, allowing it to reach its target sites within the cell . Once inside the cell, 5-Methyl-1,3,4-oxadiazol-2-amine can interact with intracellular proteins and organelles, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of 5-Methyl-1,3,4-oxadiazol-2-amine is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 5-Methyl-1,3,4-oxadiazol-2-amine can be localized to the nucleus, where it can interact with DNA and nuclear proteins to modulate gene expression . Additionally, this compound can be targeted to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Propiedades

IUPAC Name |

5-methyl-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c1-2-5-6-3(4)7-2/h1H3,(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXWYVCQCNFIIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366146 | |

| Record name | 5-methyl-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52838-39-8 | |

| Record name | 5-methyl-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-methyl-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do the metal complexes of 5-methyl-1,3,4-oxadiazol-2-amine Schiff base interact with their target, heat shock protein 90 (Hsp90)?

A: The research investigates the potential of 5-methyl-1,3,4-oxadiazol-2-amine derived Schiff base complexes with Cobalt (II), Nickel (II), and Zinc (II) as Hsp90 inhibitors. While the specific interaction mechanism isn't fully elucidated in this paper, molecular docking studies were employed. These simulations suggest that the metal complexes likely bind to the ATP-binding site of Hsp90 []. This binding could potentially inhibit the chaperone activity of Hsp90, leading to downstream effects like the degradation of client proteins involved in cancer cell survival and proliferation.

Q2: What computational chemistry methods were used to study these metal complexes and their interactions with Hsp90?

A: The researchers utilized Density Functional Theory (DFT) calculations to understand the electronic structure and properties of the synthesized metal complexes []. Furthermore, molecular docking simulations were performed to predict the binding mode and affinity of these complexes towards the ATP-binding site of Hsp90 []. This combined computational approach provides insights into the potential inhibitory activity of the studied compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.